molecular formula C9H12BNO2 B3184319 1,2,3,4-四氢异喹啉-7-硼酸 CAS No. 1096359-11-3

1,2,3,4-四氢异喹啉-7-硼酸

货号 B3184319
CAS 编号: 1096359-11-3
分子量: 177.01 g/mol
InChI 键: FKONQBUQRHSUKO-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1,2,3,4-Tetrahydroisoquinolin-7-ylboronic acid (THIQ-B) belongs to the class of isoquinoline alkaloids . These natural and synthetic compounds exhibit diverse biological activities against various infective pathogens and neurodegenerative disorders . The THIQ heterocyclic scaffold has garnered significant attention due to its potential in developing novel analogs with potent biological activity.


Synthesis Analysis

The core scaffold of THIQ-B can be synthesized using various strategies. Commonly used synthetic methods involve boronate coupling reactions , where boronic acids react with suitable electrophiles. These reactions allow for the introduction of functional groups at the 7-position of the tetrahydroisoquinoline ring .

科学研究应用

抗癌应用

1,2,3,4-四氢异喹啉衍生物(包括含硼酸的衍生物)作为抗癌剂的潜力已得到研究。这些衍生物对各种癌细胞系显示出有效的细胞毒性。例如,已探索了取代的四氢异喹啉的合成,某些类似物在体外对乳腺癌细胞系表现出显着的抗癌活性 (Redda 等人,2010)

化学合成和药物开发

1,2,3,4-四氢异喹啉的结构基序在各种天然产物和治疗先导物中至关重要。四氢异喹啉的 C(1)-官能化的最新进展对于合成具有多种生物活性的生物碱至关重要 (Kaur & Kumar,2020)。此外,已经开发了用于不对称合成手性四氢异喹啉的新策略,扩展了它们在生物碱天然产物的全合成中的应用 (Liu 等人,2015)

局部麻醉活性

一些四氢异喹啉衍生物已对其局部麻醉活性进行了评估。这些化合物(包括硼酸变体)在体内研究中显示出有希望的局部麻醉作用 (Azamatov 等人,2023)

催化和化学转化

四氢异喹啉(包括那些带有硼酸基团的四氢异喹啉)用于各种催化过程中。例如,它们经历具有双 C-H 键官能化的氧化还原中性环化,表明它们在复杂的化学转化中的潜力 (Zhu & Seidel,2017)

超越癌症的治疗应用

四氢异喹啉已被探索用于超越癌症的一系列治疗应用。它们已被研究用于治疗疟疾、心血管和代谢紊乱以及中枢神经系统紊乱等疾病。这包括涵盖四氢异喹啉衍生物各种治疗活性的专利 (Singh & Shah,2017)

属性

IUPAC Name

1,2,3,4-tetrahydroisoquinolin-7-ylboronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BNO2/c12-10(13)9-2-1-7-3-4-11-6-8(7)5-9/h1-2,5,11-13H,3-4,6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKONQBUQRHSUKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC2=C(CCNC2)C=C1)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2,3,4-Tetrahydroisoquinolin-7-ylboronic acid

Synthesis routes and methods

Procedure details

7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydroisoquinoline (CXXI) (0.3 g, 1.15 mmol) was dissolved in 6 N aqueous HCl (20 mL) and refluxed overnight. The solvent was evaporated to dryness and the residue was crystallized from MeOH/Et2O to give 1,2,3,4-tetrahydroisoquinolin-7-ylboronic acid (CXXII) as a brown solid (0.21 g, 0.98 mmol, 87% yield). 1H NMR (DMSO-d6) δ ppm 2.92-3.07 (m, 2H), 3.36 (brs, 2H), 4.22 (brs, 2H), 7.18 (d, J=7.56 Hz, 1H), 7.59 (s, 1H), 7.67 (d, J=6.87 Hz, 1H), 8.08 (brs, 1H), 9.66 (brs, 2H); ESIMS found for C9H12BNO2 m/z 178 (M+H).
Name
Quantity
20 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,2,3,4-Tetrahydroisoquinolin-7-ylboronic acid
Reactant of Route 2
Reactant of Route 2
1,2,3,4-Tetrahydroisoquinolin-7-ylboronic acid
Reactant of Route 3
Reactant of Route 3
1,2,3,4-Tetrahydroisoquinolin-7-ylboronic acid
Reactant of Route 4
Reactant of Route 4
1,2,3,4-Tetrahydroisoquinolin-7-ylboronic acid
Reactant of Route 5
1,2,3,4-Tetrahydroisoquinolin-7-ylboronic acid
Reactant of Route 6
1,2,3,4-Tetrahydroisoquinolin-7-ylboronic acid

Citations

For This Compound
1
Citations
E Lorthiois, J Roache, D Barnes-Seeman… - Journal of medicinal …, 2020 - ACS Publications
The serine protease factor XI (FXI) is a prominent drug target as it holds promise to deliver efficacious anticoagulation without an enhanced risk of major bleeds. Several efforts have …
Number of citations: 15 pubs.acs.org

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。